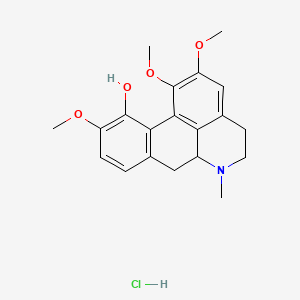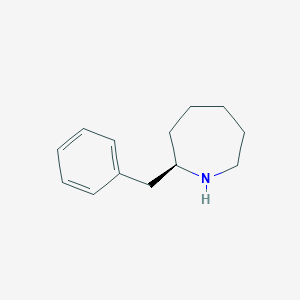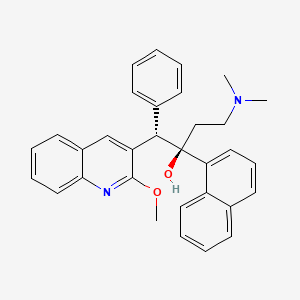![molecular formula C14H23ClN6O5 B14800249 [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base and a butanoate moiety, making it a subject of interest in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride typically involves the condensation of a guanine derivative with a substituted glycerol. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, silylation of the guanine derivative followed by condensation with a substituted glycerol can yield the desired intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as esterification, hydrolysis, and purification using techniques like chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the imino group can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a subject of interest in genetic and enzymatic studies .
Medicine
Medically, this compound is explored for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mécanisme D'action
The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride involves its interaction with molecular targets such as enzymes involved in nucleic acid synthesis. The compound can inhibit these enzymes, leading to disruptions in DNA and RNA synthesis, which is crucial for its antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities to the compound .
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability
Uniqueness
The uniqueness of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride lies in its specific combination of functional groups, which allows for diverse chemical reactions and biological activities. Its structure provides a versatile platform for modifications, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H23ClN6O5 |
|---|---|
Poids moléculaire |
390.82 g/mol |
Nom IUPAC |
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-10,21H,3-4,6,15H2,1-2H3,(H2,16,19,22);1H |
Clé InChI |
QVVXYIGEGXLKDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)

![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)

![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)

![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)

![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
